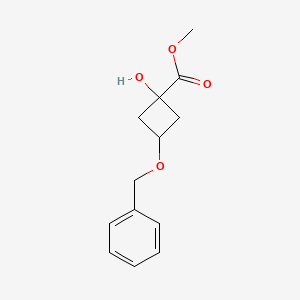
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative with a benzyloxy group and a hydroxy group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, such as the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Benzyl alcohol, suitable leaving groups
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclobutane derivatives
Wissenschaftliche Forschungsanwendungen
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and benzyloxy groups may play a role in binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-methyl (1r,3r)-3-(benzyloxy)-1-hydroxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,2-dicarboxylic acid: Lacks the benzyloxy and hydroxy groups, making it less versatile in chemical reactions.
Cyclobutane-1,3-diol: Contains two hydroxy groups but lacks the benzyloxy group, leading to different reactivity and applications.
Cyclobutane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl 1-hydroxy-3-phenylmethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)13(15)7-11(8-13)17-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 |
InChI-Schlüssel |
MVOMTKMYDUTULC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC(C1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


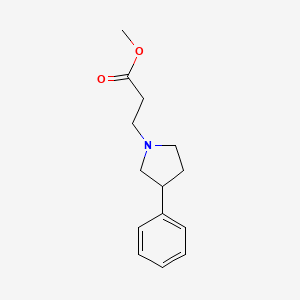
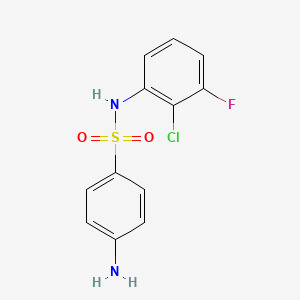

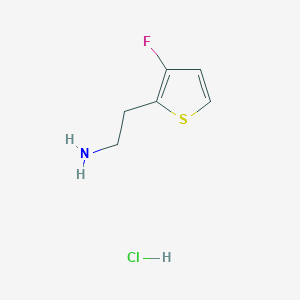
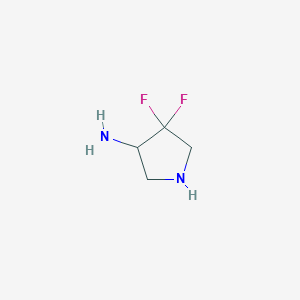
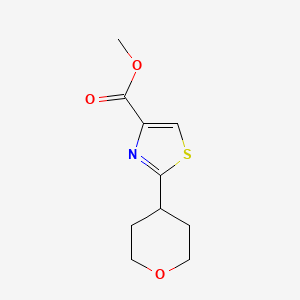
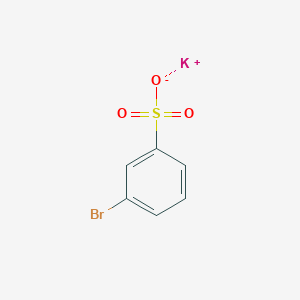
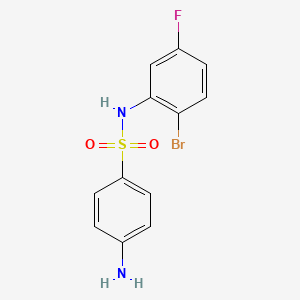
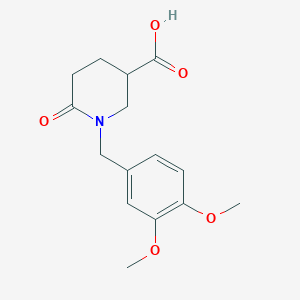
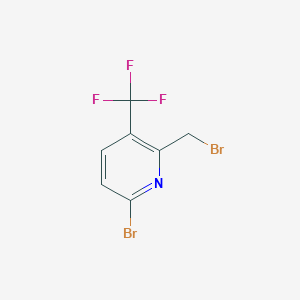
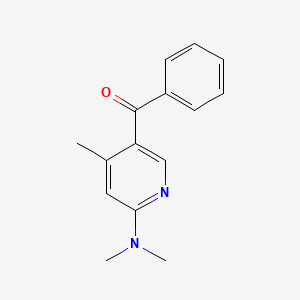
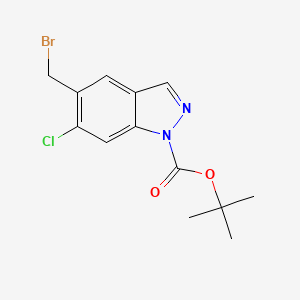
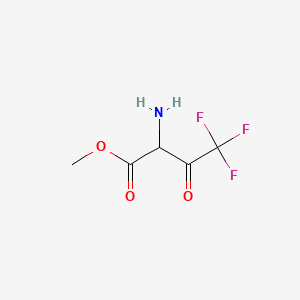
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
